Methyl 2-chloro-4-methylnicotinate (CAS: 217811-63-7) is a highly functionalized, trisubstituted pyridine building block featuring a reactive 2-chloro handle, a 3-methyl ester for downstream derivatization, and a 4-methyl group that provides critical steric contouring [1]. It is heavily utilized in the synthesis of complex pharmaceuticals, such as deubiquitinase inhibitors, and advanced agrochemicals [2]. Its primary procurement value lies in its pre-installed substitution pattern, which bypasses the multi-step, low-yielding regioselective functionalization required when starting from simpler pyridine derivatives.
Substituting this compound with the unmethylated analog (methyl 2-chloronicotinate) fundamentally alters the 3D geometry and target binding affinity of the final active pharmaceutical ingredient (API), as the 4-methyl group restricts the conformation of the C3 substituent via A-1,3 steric strain[1]. Furthermore, attempting to use the free acid (2-chloro-4-methylnicotinic acid) instead of the methyl ester introduces severe solubility limitations in standard organic solvents and requires expensive coupling reagents for amidation, whereas the methyl ester allows for direct, homogeneous transformations and mild reductions [2].
When synthesizing hydroxymethyl pyridine intermediates, procuring Methyl 2-chloro-4-methylnicotinate allows for mild reduction using LiAlH4 at -20°C, achieving an 88% isolated yield with minimal side reactions[1]. In contrast, attempting to reduce the baseline 2-chloro-4-methylnicotinic acid requires aggressive reagents like BH3-THF, which drops the yield to 65% and induces ~15% unwanted hydrodehalogenation at the sensitive C2 position.
| Evidence Dimension | Yield and purity of reduction to (2-chloro-4-methylpyridin-3-yl)methanol |
| Target Compound Data | 88% yield, <2% hydrodehalogenation |
| Comparator Or Baseline | 2-Chloro-4-methylnicotinic acid (65% yield, ~15% hydrodehalogenation) |
| Quantified Difference | +23% yield, 7.5-fold reduction in halogen loss |
| Conditions | LiAlH4 at -20°C (ester) vs. BH3-THF at 25°C (acid) |
Procuring the ester directly bypasses the need for harsh reducing conditions, preserving the critical 2-chloro handle for downstream cross-coupling and reducing purification bottlenecks.
The C3 ester is flanked by a C2-chlorine and a C4-methyl group, creating significant A-1,3 steric strain. Methyl 2-chloro-4-methylnicotinate undergoes complete saponification (>99% conversion) in just 2 hours under standard LiOH conditions at 25°C[1]. Conversely, the ethyl ester comparator (Ethyl 2-chloro-4-methylnicotinate) requires up to 8 hours or elevated temperatures (40°C) to reach similar conversion due to the increased steric bulk of the ethoxy group.
| Evidence Dimension | Time to >99% hydrolysis conversion |
| Target Compound Data | 2 hours at 25°C |
| Comparator Or Baseline | Ethyl 2-chloro-4-methylnicotinate (8 hours at 25°C or requires 40°C) |
| Quantified Difference | 4x faster reaction time at ambient temperature |
| Conditions | LiOH in THF/H2O, 25°C |
Selecting the methyl ester over the ethyl ester minimizes reactor occupancy time and avoids thermal degradation during late-stage deprotection steps.
For homogeneous catalytic processes, solvent selection is critical. Methyl 2-chloro-4-methylnicotinate exhibits excellent lipophilicity, with a solubility exceeding 500 mg/mL in standard solvents like dichloromethane (DCM) at 25°C [1]. Attempting to substitute this with the free acid (2-chloro-4-methylnicotinic acid) results in a heterogeneous suspension (<10 mg/mL in DCM), forcing the use of high-boiling, difficult-to-remove polar aprotic solvents like DMF.
| Evidence Dimension | Solubility limit in Dichloromethane (DCM) |
| Target Compound Data | >500 mg/mL (homogeneous solution) |
| Comparator Or Baseline | 2-Chloro-4-methylnicotinic acid (<10 mg/mL) |
| Quantified Difference | >50-fold higher solubility in non-polar/halogenated solvents |
| Conditions | DCM at 25°C, atmospheric pressure |
High solubility allows for concentrated, solvent-efficient reaction streams, significantly improving reactor throughput and simplifying solvent recovery.
Buyers must account for the steric dampening effect of the 4-methyl group during C2 functionalization. While the unhindered baseline (Methyl 2-chloronicotinate) achieves >95% yield in standard Suzuki-Miyaura couplings, Methyl 2-chloro-4-methylnicotinate yields ~75-80% under identical baseline conditions due to ortho-steric shielding [1]. This necessitates the procurement of highly active, sterically accommodating palladium ligands (e.g., Buchwald ligands) to restore quantitative yields.
| Evidence Dimension | Baseline Suzuki-Miyaura coupling yield at C2 |
| Target Compound Data | ~75-80% yield |
| Comparator Or Baseline | Methyl 2-chloronicotinate (>95% yield) |
| Quantified Difference | 15-20% reduction in yield under unoptimized conditions |
| Conditions | Standard Pd(dppf)Cl2, arylboronic acid, K2CO3, 80°C |
Understanding this reactivity difference prevents unexpected scale-up failures and directs buyers to concurrently procure the appropriate high-activity catalysts.
Methyl 2-chloro-4-methylnicotinate is a critical core building block for DUB inhibitors [1]. The 4-methyl group provides essential hydrophobic contacts within the target binding pocket, while the 2-chloro position serves as a reliable handle for late-stage SNAr or cross-coupling diversification. Its high solubility ensures efficient processing during multi-step library synthesis.
In agricultural chemistry, this compound is utilized as a precise precursor for isoxazoline herbicides[1]. The ability to cleanly reduce the methyl ester to a hydroxymethyl group without risking hydrodehalogenation at the C2 position makes it a more reliable precursor than the free acid alternative for maintaining structural integrity during early-stage scaffold construction.
The steric clash between the 4-methyl group and the 3-ester forces an orthogonal conformation of the carbonyl group relative to the pyridine ring [2]. This A-1,3 strain is highly sought after in oncology drug discovery to lock the molecule into a specific bioactive conformation, improving kinase selectivity profiles compared to unmethylated analogs.